molecular formula C26H23NO4 B3003521 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid CAS No. 2229448-00-2

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid

Cat. No.: B3003521
CAS No.: 2229448-00-2
M. Wt: 413.473
InChI Key: QVUYXZYAGWFANH-UHFFFAOYSA-N
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Description

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.473. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis in Peptide Incorporation

The compound is used in the enantioselective synthesis of amino acids and peptides. It's a part of the strategy for solid-phase peptide synthesis, offering differential protection levels for various functional groups in the peptide chain (Paladino et al., 1993).

Structural Analysis and Conformation

This compound plays a role in the structural analysis and understanding of molecular conformations. Studies have focused on determining the structure of related cyclobutane carboxylic acids by X-ray diffraction, offering insights into bond lengths and molecular geometry (Reisner et al., 1983).

Regiospecific Additions in Synthesis

The compound is instrumental in the regiospecific additions of various groups like hydrazoic acid and benzylamine to cyclobutanes. This process helps in obtaining precursors for α-amino cyclobutane carboxylic acids, useful in synthesizing certain diacids (Gaoni, 1988).

Photocatalysis in Cross-Coupling Reactions

It serves as a photocatalyst in decarboxylative cross-coupling reactions involving α-amino acids, enabling the preparation of benzylic amines and ethers under mild conditions (Chen et al., 2019).

Synthesis of β-Dipeptides

This compound is used in the synthesis of β-amino acid derivatives and their subsequent self-condensation or coupling, leading to the creation of new peptide structures (Izquierdo et al., 2002).

Radiotracer Development for Tumor Imaging

It's a crucial component in the development of radiotracers like [F‐18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid (FACBC), which are used in positron emission tomography (PET) for tumor delineation (Shoup & Goodman, 1999).

Synthesis of Cyclodepsipeptides

This compound is used in the synthesis of complex cyclodepsipeptides, a class of cyclic peptides with potential pharmaceutical applications. The detailed synthesis protocol involves the use of this compound for assembling the depsipeptidic skeleton (Pelay-Gimeno et al., 2016).

Formation of Self-Assembled Structures

Studies have shown that Fmoc-modified aliphatic amino acids, which use this compound, can form various self-assembled structures under different conditions. These structures are of interest for designing novel architectures with specific functions (Gour et al., 2021).

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be used as a building block in peptide synthesis, the Fmoc group would play a crucial role in protecting the amino group during synthesis .

Properties

IUPAC Name

1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-24(29)26(13-6-14-26)17-7-5-8-18(15-17)27-25(30)31-16-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-5,7-12,15,23H,6,13-14,16H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUYXZYAGWFANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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